Enantiomer-Dependent JAK1 Inhibition Potency: (R)-6c vs (S)-6c
In a direct head-to-head comparison, the derivative (R)-6c, constructed from (7R)-5-azaspiro[2.4]heptan-7-amine, inhibited JAK1 with an IC50 of 8.5 nM, whereas the enantiomeric (S)-6c, built from (7S)-5-azaspiro[2.4]heptan-7-amine, exhibited an IC50 of 790 nM [1]. The racemate (R/S)-6c showed an intermediate IC50 of 29 nM.
| Evidence Dimension | JAK1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | (R)-6c IC50 = 8.5 nM |
| Comparator Or Baseline | (S)-6c IC50 = 790 nM; (R/S)-6c IC50 = 29 nM |
| Quantified Difference | 93-fold higher potency for (R) over (S); 3.4-fold improvement over racemate |
| Conditions | Recombinant JAK1 kinase assay, in vitro |
Why This Matters
This data demonstrates that the (R) enantiomer is essential for achieving sub-10 nM JAK1 potency; any substitution with the (S) or racemic amine results in unacceptable potency loss for inhibitor development.
- [1] Kim, M. et al. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Med. Chem. Commun. 9, 477–489 (2018). View Source
